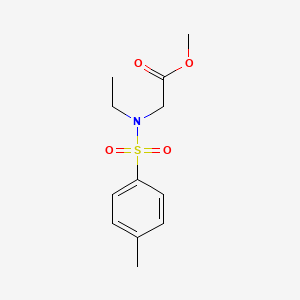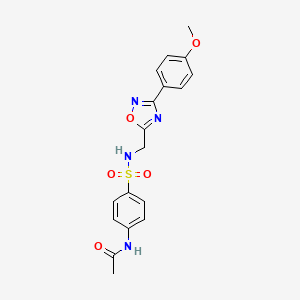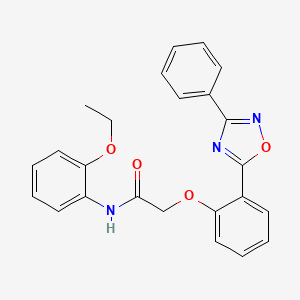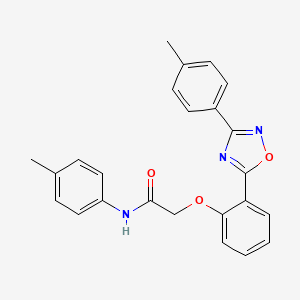
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications and biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments such as its high purity and stability. However, its low solubility in aqueous solutions can be a limitation for certain experiments. In addition, the compound is relatively expensive which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Furthermore, the development of more efficient synthesis methods and analogs of the compound can lead to the discovery of more potent and selective compounds with potential therapeutic applications.
In conclusion, 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a promising compound with potential therapeutic applications and biological activities. Its synthesis method has been optimized to obtain high yields of the compound with high purity. The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs of the compound.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form an intermediate compound. This intermediate compound is then reacted with N-butylamine to form the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. The compound has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Propriétés
IUPAC Name |
N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-9-11-22(12-10-19)26(3,4)5)17-21-16-20-15-18(2)8-13-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNMDFPTJQJOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



